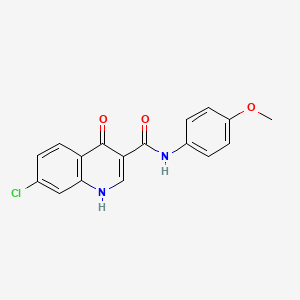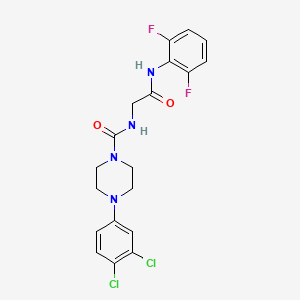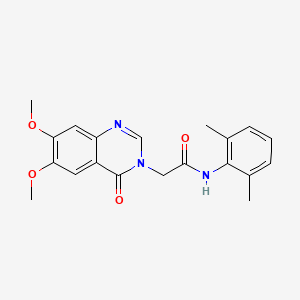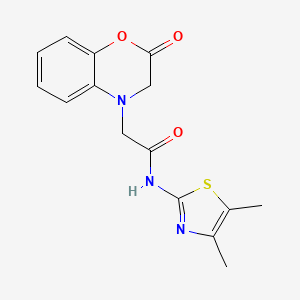![molecular formula C21H23N3O3 B10994989 N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B10994989.png)
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide is a complex organic compound that features a furan ring, a piperidine ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Indole Incorporation: The indole moiety is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate indole derivatives and palladium catalysts.
Final Amide Formation: The final step involves the formation of the amide bond, usually through a condensation reaction between the carboxylic acid derivative of the furan-piperidine intermediate and the amine group of the indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The indole moiety can undergo electrophilic substitution reactions, particularly at the 3-position, using reagents like halogens or nitro groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro groups, acidic catalysts.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit or activate certain signaling pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide
- N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3-(1H-indol-3-yl)butanamide
Uniqueness
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C21H23N3O3/c25-20(8-7-15-14-22-18-5-2-1-4-17(15)18)23-16-9-11-24(12-10-16)21(26)19-6-3-13-27-19/h1-6,13-14,16,22H,7-12H2,(H,23,25) |
InChI Key |
KOBSZMBOZXHJDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(pyrimidin-2-ylamino)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)hexanamide](/img/structure/B10994909.png)



![2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B10994923.png)
![N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B10994925.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B10994934.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(1-methyl-1H-indol-6-yl)acetamide](/img/structure/B10994948.png)
methanone](/img/structure/B10994959.png)


![2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10994984.png)
![4-oxo-N-(pyridin-3-ylmethyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B10994995.png)

